molecular formula C14H17N3OS B2392173 4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034453-75-1

4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2392173
CAS No.: 2034453-75-1
M. Wt: 275.37
InChI Key: WBIJJQQYZNJWIC-UHFFFAOYSA-N
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Description

4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a unique structure combining a thiophene ring, a pyrazolopyridine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyridine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as HATU or EDC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolopyridine core but differ in their substituents.

    Thiophene-2-carboxamide derivatives: These compounds have a similar thiophene ring and carboxamide group but lack the pyrazolopyridine moiety.

Uniqueness

4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H16N6OC_{12}H_{16}N_{6}O, with a molecular weight of approximately 260.30 g/mol. Its structure includes a thiophene ring and a tetrahydropyrazolo-pyridine moiety, which may confer distinct pharmacological properties.

PropertyValue
Molecular FormulaC₁₂H₁₆N₆O
Molecular Weight260.30 g/mol
Structural FeaturesThiophene, Tetrahydropyrazolo-pyridine

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, compounds derived from the pyrazole nucleus have shown activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microbial cells.

Anti-inflammatory Effects

Compounds structurally related to this compound have been studied for their anti-inflammatory effects. A notable study reported that pyrazolyl derivatives exhibited inhibitory activity against pro-inflammatory cytokines such as TNFα and IL-1. These compounds demonstrated IC50 values in the nanomolar range, suggesting potent anti-inflammatory potential.

Case Studies

  • Study on Pyrazolyl-Ureas : A review highlighted that pyrazolyl derivatives can inhibit epoxide hydrolase (sEH) with IC50 values ranging from 16.2 to 50.2 nmol/L. The addition of specific functional groups significantly enhanced their potency against sEH without compromising efficacy against COX-2 .
  • Inhibition of Cytokine Production : Another study found that certain pyrazolyl compounds inhibited IL-17 and TNFα production in human cells with IC50 values ranging from 0.1 to 1 μM .
  • Antioxidant Activity : Compounds similar to this structure have been shown to possess antioxidant properties, which contribute to their therapeutic potential in various diseases characterized by oxidative stress .

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions involved in disease pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or inflammation.
  • Receptor Modulation : It could also act on receptors that mediate inflammatory responses or cellular signaling pathways.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : Assessing the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • Clinical Trials : Evaluating the potential for clinical applications based on preclinical findings.

Properties

IUPAC Name

4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-6-13(19-9-10)14(18)15-7-11-8-16-17-5-3-2-4-12(11)17/h6,8-9H,2-5,7H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIJJQQYZNJWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=C3CCCCN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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